molecular formula C6H9N3 B175215 3,6-Dimethylpyrazin-2-amine CAS No. 13134-38-8

3,6-Dimethylpyrazin-2-amine

Cat. No. B175215
CAS RN: 13134-38-8
M. Wt: 123.16 g/mol
InChI Key: HYZYHVUIWRRMEZ-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazin-2-amine is a compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol and is typically in solid form .


Molecular Structure Analysis

The IUPAC name for 3,6-Dimethylpyrazin-2-amine is 3,6-dimethylpyrazin-2-amine . The InChI representation is InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9) . The compound has a topological polar surface area of 51.8 Ų .


Physical And Chemical Properties Analysis

3,6-Dimethylpyrazin-2-amine has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass is 123.079647300 g/mol . The compound has a complexity of 94.3 .

Scientific Research Applications

Prebiotic Chemistry and Origin of Life

The synthesis of 3,5(6)-dimethylpyrazin-2-one, related to 3,6-dimethylpyrazin-2-amine, from simple prebiotic substrates such as glyceraldehyde and alanine amide (or ammonia) suggests a plausible pathway for the emergence of primitive replicating molecules before RNA. This process, occurring under mild aqueous conditions, highlights the potential role of sugar-driven chemical reactions in prebiotic chemistry and the origin of life, providing insights into the synthesis of polymerizable monomers necessary for the formation of early bio-polymers (Weber, 2008).

Synthesis of Tetrazines and Pyrazolato-Bridged Di-Zinc Anions

Research into the synthesis of 1,2,4,5-tetrazines, symmetrically and unsymmetrically 3,6-disubstituted by N-nucleophiles, including 3,6-dimethylpyrazin-2-amine derivatives, explores their potential in creating new compounds with varied chemical properties. These studies demonstrate the versatility of 3,6-dimethylpyrazin-2-amine in nucleophilic substitution reactions, contributing to the development of novel chemical entities with potential applications in various fields of chemistry and materials science (Rusinov et al., 2006).

Coordination Chemistry and Ligand Synthesis

The ligand 1,6-bis(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-2,5-diazahexane, derived from reactions involving 3,5-dimethylpyrazole, showcases the role of 3,6-dimethylpyrazin-2-amine derivatives in the formation of complex compounds with unique structures, such as the bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion. These compounds contribute to the understanding of coordination chemistry and the design of materials with specific magnetic, catalytic, or optical properties (Driessen, Paap, & Reedijk, 2010).

High-Energy Materials Research

The development of high-energy materials, such as 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole synthesized from 3,5-dimethyl-4-aminopyrazole, underlines the importance of 3,6-dimethylpyrazin-2-amine derivatives in the field. These materials, characterized by their thermal stability and performance, have significant implications for the advancement of energetic materials and their application in areas ranging from munitions to space exploration (Li et al., 2012).

Catalysis and Organic Synthesis

The use of 3,6-dimethylpyrazin-2-amine derivatives in catalytic processes, exemplified by the enantioselective Michael additions of nitromethane catalyzed by chiral Lewis acids and achiral amine catalysts, showcases the utility of these compounds in facilitating highly selective and efficient chemical transformations. This research contributes to the development of new methodologies in organic synthesis, enabling the preparation of compounds with specific chiral configurations and properties (Itoh & Kanemasa, 2002).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

3,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZYHVUIWRRMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532788
Record name 3,6-Dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyrazin-2-amine

CAS RN

13134-38-8
Record name 3,6-Dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13134-38-8
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Synthesis routes and methods I

Procedure details

To a solution of 3-hydrazino-2,5-dimethylpyrazine (2.00 g, 14.5 mmol) from Step A in 75 mL of water was added approximately 1 g (wet) Raney Ni, 50% slurry in water. After stirring at reflux for 2 h, the reaction mixture was filtered hot through Celite, and subsequently washed with hot water, followed by dichloromethane. The concentrated residues were suspended in ethylenediamine and heated at 50° C. for 30 min with stirring. Concentration followed by purification by flash chromatography (silica gel, 50% ethyl acetate/hexane) yielded the title compound. LC/MS 124 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ammonia in water (3 mL, 48.5 mmol) was added to 3-chloro-2,5-dimethylpyrazine (0.121 mL, 1 mmol) and the mixture heated by microwaves to 165° C. for 7 hours. Following LCMS analysis, the reaction was then reheated to 165° C. for a further 16 hours, by microwaves. After cooling, the solvent was removed under a stream of nitrogen and the crude redissolved in dichloromethane (20 mL). Water (25 mL) was added and the mixture basified to pH14 using sodium hydroxide solution (18 N). The organic layer was removed and the aqueous layer extracted with dichloromethane (5×25 mL). The organic phases were combined and dried using a hydrophobic frit, then evaporated in vacuo to give the title product (109 mg). This was used directly in the next step with no further purification. LCMS (2 min, high pH) Rt 0.47 min, m/z (ES+) 124 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.121 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,5-dimethylpyrazine (14 g, 0.13 mol) in N,N-dimethylaniline (50 mL) was heated to 170° C. and NaNH2 (22 g, 0.56 mol) was added in portions. The reaction mixture was stirred at 170° C. for 1 h, and the solvent was removed. The product was purified by column chromatography to give 3,6-dimethylpyrazin-2-amine as a brown solid (1.6 g). MS (ESI): m/z 124 [M+H]+.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 100 mL autoclave vessel was charged with 3-chloro-2,5-dimethylpyrazine (25.0 g, 176 mmol), NH3 (aq. 25˜28% w/w, 80 mL) and Cu powder (1.69 g, 26.4 mmol) and the autoclave vessel was sealed. The resulting mixture was heated to 150° C. and stirred vigorously for 48 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with brine (100 mL) and extracted with EtOAc (4×100 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was washed with PE to render the title compound as a light yellow solid (17.6 g, yield 81%). ESI MS: m/z 124 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods V

Procedure details

To a stirred solution of 3-azido-2,5-dimethyl pyrazine (100 mg; 0.66 mmol) in methanol (800 μL) was added 12N HCl (100 μL) and tin chloride dihydrate (149 mg; 0.66 mmol). The reaction was heated to 60° C. and stirred for 12 hours. The reaction was cooled to room temperature, diluted with 50 mL of ethyl acetate and washed with aqueous 10% sodium carbonate (1×50 mL), brine (50 mL), then dried (MgSO4) and filtered. The material was purified using a biotage 12i cartridge eluting with ethyl acetate to yield an off white solid (38% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
800 μL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
38%

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